molecular formula C13H21N3O B13427392 (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide

(Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide

Cat. No.: B13427392
M. Wt: 235.33 g/mol
InChI Key: QFCMITUCFJIYIK-UHFFFAOYSA-N
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Description

(Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with butylamine under controlled conditions to form the intermediate benzyl(butyl)amine. This intermediate is then reacted with hydroxyacetimidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide include:

    Benzylamine derivatives: Compounds with similar benzylamine structures but different substituents.

    Hydroxyacetimidamide derivatives: Compounds with variations in the hydroxyacetimidamide moiety.

Uniqueness

What sets (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide apart is its unique combination of benzyl, butyl, and hydroxyacetimidamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-[benzyl(butyl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C13H21N3O/c1-2-3-9-16(11-13(14)15-17)10-12-7-5-4-6-8-12/h4-8,17H,2-3,9-11H2,1H3,(H2,14,15)

InChI Key

QFCMITUCFJIYIK-UHFFFAOYSA-N

Isomeric SMILES

CCCCN(CC1=CC=CC=C1)C/C(=N/O)/N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC(=NO)N

Origin of Product

United States

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